N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-29-21(13-20(28-29)19-12-18(31-2)8-9-22(19)32-3)24(30)27-15-17-7-5-11-26-23(17)16-6-4-10-25-14-16/h4-14H,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNASBDAPOJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS Number: 2034563-10-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 429.5 g/mol. The structure incorporates a bipyridine moiety linked to a pyrazole and a dimethoxyphenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 2034563-10-3 |
Biological Activity Overview
Recent studies indicate that compounds containing pyrazole and bipyridine derivatives exhibit various pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on cancer cell lines such as MCF7 and A549. For instance, compounds similar to the one have exhibited IC50 values as low as 26 µM against A549 cells, indicating potent antitumor properties .
- Anti-inflammatory Effects : Research suggests that pyrazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases .
- Antifungal Activity : Some synthesized pyrazole carboxamides have shown notable antifungal effects, expanding the potential applications of this compound class .
The mechanism through which this compound exerts its biological effects primarily involves:
- Metal Chelation : The bipyridine unit can chelate metal ions, influencing metal-dependent enzymes and proteins involved in various biological processes.
- Modulation of Enzyme Activity : By interacting with specific targets within the cell, this compound can alter enzyme kinetics and signaling pathways related to cancer progression and inflammation .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated an IC50 value of 12.50 µM against SF-268 cells, showcasing its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of similar compounds revealed that derivatives exhibited significant reductions in pro-inflammatory cytokines in vitro. This supports the hypothesis that pyrazole-based compounds can be developed into effective anti-inflammatory drugs .
Scientific Research Applications
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole derivatives. For instance, N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Studies:
- MCF7 Cell Line : This compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of breast cancer cell growth.
- A375 Melanoma Cells : The compound has also been evaluated against melanoma cells, showcasing its potential as a therapeutic agent in skin cancers.
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole compounds is well-documented. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.
Research Findings:
A review highlighted that several pyrazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The ability to modulate inflammatory pathways positions this compound as a candidate for further development in treating inflammatory disorders.
Antimicrobial Activity
Emerging research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens.
Notable Insights:
Studies have reported that certain pyrazole compounds can inhibit bacterial growth effectively, suggesting their potential use as antibiotics or adjunct therapies in infectious diseases.
Data Table: Summary of Applications
| Application | Activity Type | Relevant Studies/Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Effective against MCF7 and A375 cell lines |
| Anti-inflammatory | COX Inhibition | Comparable effects to NSAIDs |
| Antimicrobial | Bacterial Inhibition | Effective against multiple bacterial strains |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The pyrazole carboxamide core distinguishes the target compound from analogs with imidazole, benzothiazole, or thiadiazocin scaffolds. For example:
- Imidazole Derivatives: Compound (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide () replaces the pyrazole with an imidazole ring.
- Benzothiazole Acetamides : European Patent EP3348550A1 () highlights N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, where the benzothiazole core may confer rigidity and metabolic stability compared to pyrazoles .
Substituent Effects
- 2,5-Dimethoxyphenyl Group : This substituent is conserved across diverse scaffolds (e.g., thiadiazocin-thiazole hybrids in and benzothiazole acetamides in ), suggesting its role in enhancing binding affinity or solubility .
- Bipyridinylmethyl vs. Bulky Hydrophobic Groups : The target compound’s bipyridinylmethyl group contrasts with SR-144528 (), which features a bicyclo[2.2.1]heptane substituent. The latter’s bulky hydrophobic groups may improve CNS penetration, whereas the bipyridinyl group could favor polar interactions .
Research Implications and Limitations
While structural parallels suggest the target compound may share bioactivity with its analogs (e.g., kinase inhibition or GPCR modulation), the absence of direct pharmacological data limits mechanistic insights. Further studies should focus on:
Binding Assays: Compare affinity for targets like cannabinoid receptors (as seen in SR-144528) .
Solubility and Stability : The bipyridinyl group’s impact on solubility versus benzothiazole or imidazole cores .
Q & A
Q. Advanced :
- Computational validation : Comparing experimental NMR shifts with density functional theory (DFT)-predicted spectra .
- X-ray crystallography : Resolving crystal structures to confirm stereochemistry (e.g., pyrazole derivatives in Acta Cryst.) .
Structure-Activity Relationship (SAR) Studies
Q: How do substituents on the pyrazole core influence biological activity? Basic :
Q. Advanced :
- Molecular docking : Simulating interactions with target proteins (e.g., enzymes or receptors) to prioritize synthetic targets .
Addressing Data Contradictions
Q: How should researchers resolve inconsistencies in experimental outcomes (e.g., variable yields or bioactivity)? A:
- Statistical analysis : Apply DoE to identify critical variables (e.g., reaction time, catalyst loading) .
- Mechanistic studies : Use kinetic profiling or intermediate trapping to isolate failure points .
- Cross-validation : Compare results with computational predictions (e.g., reaction path searches) .
Biological Evaluation Strategies
Q: What methodologies are recommended for assessing the compound’s biological potential? Basic :
- In vitro assays : Screen against target enzymes/cell lines (e.g., kinase inhibition or cytotoxicity) .
Q. Advanced :
- In vivo models : Pharmacokinetic profiling (e.g., bioavailability, metabolic stability) .
- Target engagement studies : Use fluorescent probes or isotopic labeling to confirm binding .
Toxicity and Safety Profiling
Q: What safety considerations are critical during handling? A:
- Hazard assessment : Test for mutagenicity (Ames test) and cytotoxicity (MTT assay) .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent degradation .
Alternative Research Applications
Q: Beyond its primary target, what novel applications could this compound enable? A:
- Material science : Explore coordination chemistry with transition metals (e.g., catalysts) .
- Environmental chemistry : Degradation studies under UV/ozone conditions to assess persistence .
Handling and Stability
Q: How should researchers mitigate instability during experiments? A:
- Solvent selection : Use anhydrous DMF or THF to avoid hydrolysis .
- Inert conditions : Conduct reactions under N₂/Ar to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
